N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-18-11-7-6-10-17(18)23-20-24-19(22-16-8-4-3-5-9-16)25-21(26-20)27-12-14-28-15-13-27/h3-11H,2,12-15H2,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOPLZOJQFAHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-ethoxyphenylamine with morpholine and phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization or chromatography techniques to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted triazine derivatives .
Scientific Research Applications
N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs of N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, focusing on substituent variations and their implications:
Key Observations:
- Compared to halogenated analogs (e.g., 3-chloro-4-fluorophenyl), the ethoxy group may enhance metabolic stability due to reduced electrophilicity .
- Morpholino vs. Other Amines: The morpholino group at the 6-position introduces a polar, non-aromatic ring, contrasting with tetrazol-5-yl () or methoxy groups. This likely increases water solubility compared to more hydrophobic substituents .
- Electronic Effects : The electron-donating ethoxy group at N2 may stabilize the triazine core via resonance, whereas chloro or methyl groups (e.g., in ) could increase electrophilicity, affecting reactivity in synthetic pathways .
Biological Activity
N2-(2-ethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a triazine core with various substituents that enhance its biological properties. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 358.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition : The compound has shown potential in inhibiting several enzymes involved in cancer progression, including:
- DNA topoisomerase IIα
- Carbonic anhydrases
- Ubiquitin-conjugating enzyme 2B
- Lysophosphatidic acid acyltransferase β
-
Receptor Binding : It may also bind to receptors relevant to central nervous system (CNS) disorders:
- Histamine H4 receptors
- Serotonin 5-HT6 receptors
- Adenosine A2a receptors
- α7 Nicotinic acetylcholine receptors
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Anticancer Activity
In a study investigating the antiproliferative effects of various triazine derivatives, this compound was found to significantly inhibit the growth of MDA-MB231 cells at a concentration of 10 μM. The compound reduced cell viability by over 50%, indicating its potential as a therapeutic agent against aggressive breast cancer types.
Case Study 2: Enzyme Targeting
Research has demonstrated that this compound effectively inhibits DNA topoisomerase IIα with an IC50 value in the low micromolar range. This inhibition suggests that the compound could be developed further as a chemotherapeutic agent targeting specific cancer pathways.
Research Findings
Recent reviews highlight the importance of this compound in drug discovery:
- Cancer Therapeutics : The compound's ability to inhibit key enzymes involved in cancer cell proliferation positions it as a promising candidate for further development.
- CNS Disorders : Its interaction with CNS receptors opens avenues for research into treatments for neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
